molecular formula C21H19ClN2O2 B6547233 1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946228-75-7

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6547233
CAS No.: 946228-75-7
M. Wt: 366.8 g/mol
InChI Key: WWHNPEHQGDHVNC-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridine-derived carboxamide compound characterized by a 4-chlorobenzyl substituent at the 1-position of the dihydropyridine ring and a 2,4-dimethylphenyl group attached to the amide nitrogen. The 6-oxo-1,6-dihydropyridine core is a common scaffold in drug design due to its conformational flexibility and hydrogen-bonding capabilities, which may enhance binding interactions with enzymes or receptors .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2,4-dimethylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-14-3-9-19(15(2)11-14)23-21(26)17-6-10-20(25)24(13-17)12-16-4-7-18(22)8-5-16/h3-11,13H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHNPEHQGDHVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound 1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338783-43-0) serves as a key structural analogue for comparison. While both compounds share the 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine backbone, critical differences arise in the amide substituent:

  • Target compound : N-(2,4-dimethylphenyl) group.
  • Analogue: N-[2-(dimethylamino)ethyl] group.

The substitution of a dimethylphenyl group (target) versus a dimethylaminoethyl group (analogue) introduces distinct physicochemical and pharmacological properties.

Physicochemical Properties

The following table summarizes key properties of the analogue (CAS 338783-43-0), as reported in :

Property Value (Analogue)
Molecular Formula C₁₇H₂₀ClN₃O₂
Molar Mass 333.81 g/mol
Density 1.256 ± 0.06 g/cm³
Boiling Point 548.5 ± 50.0 °C
pKa 13.31 ± 0.20

However, the absence of a basic dimethylamino group in the target compound suggests a higher logP (lipophilicity) and reduced aqueous solubility compared to the analogue.

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